4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
Description
This compound is a synthetic organic molecule featuring a butanamide backbone substituted with a phenyl group at the 4-position and a sulfonamide-linked piperazine moiety at the N-terminus. The sulfonylpropyl linker likely enhances metabolic stability compared to simpler alkyl chains.
Properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-21-8-5-12-23(20-21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-24(28)13-6-11-22-9-3-2-4-10-22/h2-5,8-10,12,20H,6-7,11,13-19H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMAPMBMXGRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure
The compound features a complex structure that includes a piperazine moiety and a sulfonamide group, which are known for their biological significance. The chemical formula is represented as follows:
Pharmacological Properties
The biological activity of this compound has been evaluated through various studies, focusing on its anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Recent research indicates that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study demonstrated that derivatives of benzoxazole containing similar moieties showed potent inhibition of these cytokines in vitro and in vivo, suggesting a potential mechanism for the anti-inflammatory effects of this compound .
Table 1: Inhibition of Cytokines by Related Compounds
| Compound | IL-1β Inhibition | IL-6 Inhibition | TNF-α Inhibition |
|---|---|---|---|
| Compound 5f | Significant | Significant | Moderate |
| Compound 4d | Significant | Significant | Moderate |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Piperazine derivatives have been shown to modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases. For example, studies on related compounds indicate that they can protect against oxidative stress-induced neuronal damage and promote neuronal survival .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Cytokine Modulation : The compound may inhibit the activation pathways of NF-kB and STAT3, which are critical in the inflammatory response. This inhibition leads to decreased expression of pro-inflammatory cytokines .
- Antioxidant Activity : Similar compounds have shown to scavenge free radicals, which contributes to their neuroprotective effects by reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures in clinical settings:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with related sulfonamide derivatives resulted in significant reductions in inflammation markers and improved patient mobility .
- Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed that administration of piperazine-based compounds led to improved cognitive function and reduced amyloid plaque formation .
Scientific Research Applications
Chemical Structure and Synthesis
The chemical formula of 4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide is , with a molecular weight of 395.6 g/mol. The compound features a piperazine ring, which is known for enhancing bioactivity and solubility in drug development.
Synthesis Methods:
Recent studies have detailed various synthetic routes for this compound, often involving multi-component reactions (MCRs). These methods allow for the efficient assembly of complex structures from simpler precursors, leading to high yields and purity. For instance, the Ugi reaction has been utilized to create derivatives that exhibit enhanced biological activity against specific targets like carbonic anhydrases .
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate promising anticancer activities. In particular, studies have shown efficacy against various cancer cell lines, including pancreatic cancer cells. The compound's mechanism often involves the inhibition of protein-protein interactions critical for tumor growth and metastasis .
Case Study:
A study involving a library of derivatives based on the piperazine scaffold indicated that modifications to the phenylacetamide moiety significantly enhanced cytotoxicity against pancreatic cancer cell lines. Notably, one derivative exhibited a notable increase in potency compared to the parent compound .
Inhibition of Carbonic Anhydrases
The compound has also been investigated for its ability to inhibit carbonic anhydrases IX and XII, which are implicated in tumor survival under hypoxic conditions. Initial screenings demonstrated that certain derivatives showed selective inhibition, making them potential candidates for targeted cancer therapies .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antitumor Agents : Targeting specific pathways involved in cancer progression.
- Neurological Disorders : Due to its piperazine structure, it may also exhibit neuroprotective effects or serve as a scaffold for developing treatments for neurological conditions.
- Anti-inflammatory Applications : Compounds with similar structures have shown promise in reducing inflammation through modulation of signaling pathways.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group in the compound exhibits reactivity toward nucleophiles due to the electron-withdrawing nature of the sulfonyl moiety. For example:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) substitutes the sulfonamide proton, forming N-alkylated derivatives .
- Acylation : Treatment with acetyl chloride in pyridine yields N-acetylated products.
Example Reaction:
Hydrolysis Reactions
The amide and sulfonamide bonds undergo hydrolysis under specific conditions:
- Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the amide bond, generating 4-phenylbutanoic acid and 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propan-1-amine.
- Basic Hydrolysis : NaOH (2M) at 60°C hydrolyzes the sulfonamide group, forming a sulfonic acid intermediate .
Key Data Table:
| Reaction Type | Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | 80°C, 6h | HCl (6M) | 4-Phenylbutanoic acid, Amine derivative | 72 |
| Basic Hydrolysis | 60°C, 4h | NaOH (2M) | Sulfonic acid, Piperazine fragment | 65 |
Oxidation Reactions
The tertiary amine in the piperazine ring is susceptible to oxidation:
- Peracid-Mediated Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives, altering the electronic properties of the piperazine ring.
Mechanistic Insight:
Reductive Amination
The primary amine generated via hydrolysis can undergo reductive amination with ketones or aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN, yielding secondary amines .
Example:
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous buffers:
- pH 7.4 (PBS) : Degradation <10% after 24h at 37°C.
- pH 1.2 (Simulated Gastric Fluid) : Rapid hydrolysis (>80% degradation in 2h).
Sulfonation and Sulfonyl Transfer
The sulfonyl group participates in sulfonation reactions with aryl diazonium salts, forming biaryl sulfones . For example:
Catalytic Hydrogenation
The phenyl and m-tolyl groups undergo hydrogenation under H₂/Pd-C, reducing aromatic rings to cyclohexane derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The compound’s closest analog in the evidence is 4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide (Compound 15, ). Key differences include:
- Piperazine vs. Phenylamino Groups: The target compound’s 4-(m-tolyl)piperazine-sulfonyl group replaces the phenylamino substituents in Compound 13. Piperazine derivatives are known for enhanced CNS penetration and receptor affinity compared to primary amines .
- Sulfonyl Linker : The sulfonyl group in the target compound may improve metabolic stability and solubility relative to the amine linkers in Compound 15, which are prone to oxidation or enzymatic degradation.
Table 1: Structural and Functional Comparison
Comparison with Pyrrolidine-2,5-dione Derivatives ()
While structurally distinct, pyrrolidine-2,5-diones (e.g., 1-phenylamino-3-phenylpyrrolidine-2,5-diones) share a focus on CNS activity. These compounds exhibit anticonvulsant properties in MES and sc Met tests, likely via sodium channel modulation. In contrast, the target compound’s piperazine-sulfonyl motif suggests serotonin receptor (5-HT1A/5-HT2A) affinity, a common target for antipsychotic or anxiolytic agents.
Table 3: Pharmacological Activity
| Compound Class | Target Receptor/Mechanism | Therapeutic Potential |
|---|---|---|
| Target Compound | Serotonin/dopamine receptors | Antipsychotic, anxiolytic |
| Pyrrolidine-2,5-diones | Sodium channel modulation | Anticonvulsant |
Q & A
Q. What are the optimal synthetic routes for 4-phenyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves coupling a piperazine-sulfonyl intermediate with a phenylbutanamide backbone. Key steps include:
- Sulfonylation : React 4-(m-tolyl)piperazine with propane sulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane (DCM) .
- Amide Coupling : Use coupling agents like EDC·HCl and HOBt with N-methylmorpholine (NMM) or DIPEA in DCM or THF to link the sulfonylpropylamine to 4-phenylbutanamide .
- Purification : Employ column chromatography (silica gel, 5–10% methanol/DCM) or preparative HPLC to isolate the product. Purity can exceed 95% with optimized gradients .
- Yield Optimization : Control stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR : Analyze and NMR spectra to confirm piperazine ring protons (δ 2.5–3.5 ppm), sulfonyl group integration, and aromatic protons from m-tolyl (δ 6.5–7.5 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H] ion) and purity (>98% at 215/254 nm) .
- HRMS : Validate exact mass (<5 ppm error) for elemental composition .
Q. What solvents and conditions are suitable for recrystallization to ensure high purity?
- Methodological Answer : Recrystallization in polar aprotic solvents (e.g., methanol/water or acetonitrile/ethyl acetate mixtures) at 0–4°C yields high-purity crystals. Slow evaporation under reduced pressure is effective for sulfonamide derivatives .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy. Piperazine-sulfonamides often require 5–10% DMSO for aqueous solubility .
- Stability Studies : Incubate in buffer (37°C, 24 hours) and analyze via HPLC for degradation products. Sulfonamides are generally stable at pH 6–8 .
Q. What in vitro assays are appropriate for preliminary bioactivity screening?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) due to the compound’s piperazine moiety . Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines can assess cytotoxicity .
Advanced Research Questions
Q. How can target-specific activity be distinguished from off-target effects in complex biological systems?
- Methodological Answer :
- Selectivity Profiling : Screen against receptor/kinase panels (e.g., CEREP or Eurofins) to identify primary targets .
- CRISPR Knockout Models : Validate target engagement using cells with silenced candidate receptors (e.g., dopamine D3 or 5-HT1A) .
- SAR Studies : Modify the m-tolyl or butanamide groups to isolate structure-activity relationships .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell type, incubation time) from conflicting studies. For example, potency variations in receptor binding may stem from differences in membrane preparation methods .
- Dose-Response Refinement : Perform EC/IC titrations with tighter concentration gradients (e.g., 0.1–100 µM) to improve accuracy .
Q. How can molecular docking and dynamics simulations predict binding modes to neuronal receptors?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., PDB: 6CM4 for dopamine D3). The sulfonyl group may form hydrogen bonds with Asp110 or Ser192 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. What experimental designs mitigate metabolic instability in preclinical models?
- Methodological Answer :
Q. How can researchers validate the compound’s mechanism of action in neurodegenerative disease models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
